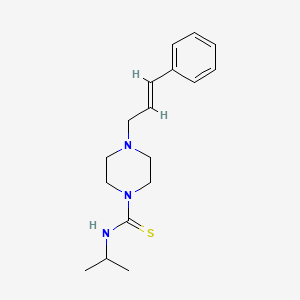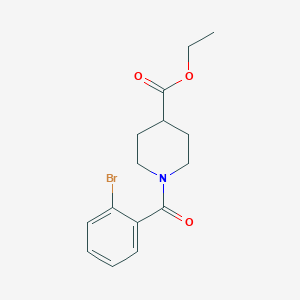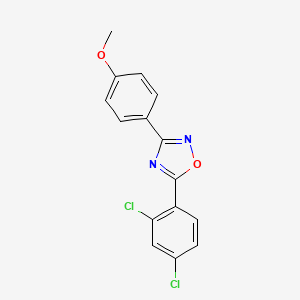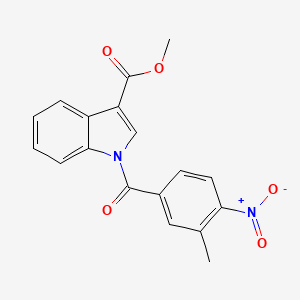
N-isopropyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-isopropyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and similar compounds involves multiple steps, including cyclization, treatment with isoamylnitrite and diiodomethane in the presence of copper iodide, and subsequent reactions with various substituted arylisocyanates and arylisothiocyanates. The chemical structures of synthesized compounds are confirmed using LC-MS, 1H, 13C NMR, IR, and mass spectra along with elemental analysis (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis
The molecular structure of similar synthesized compounds is meticulously analyzed through spectroscopic methods, including LCMS, 1H NMR, 13C NMR, IR, and single crystal XRD data. This analysis provides a detailed insight into the compound's crystalline form, molecular geometry, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interaction with different reagents and conditions that lead to the formation of new derivatives with potential biological activities. The reaction pathways and mechanisms offer insights into the compound's chemical properties and reactivity profile. For instance, the synthesis process itself involves reactions that signify the compound's ability to undergo transformations under specific conditions, leading to products with antimicrobial activities (Babu, Srinivasulu, & Kotakadi, 2015).
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities
The synthesis of novel N-(1-adamantyl)carbothioamide derivatives, including reactions with cyclic secondary amines and aromatic aldehydes, has been explored for their potent in vitro antimicrobial activity against strains of pathogenic Gram-positive and Gram-negative bacteria and yeast-like fungus Candida albicans. Some compounds exhibited significant antibacterial activity, and one specific compound showed a notable reduction in serum glucose levels in diabetic rats, suggesting potential applications in antimicrobial and hypoglycemic treatments (Al-Abdullah et al., 2015).
Antiviral and Antimicrobial Activities
A series of urea and thiourea derivatives of piperazine, doped with Febuxostat, was synthesized and evaluated for antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activities. The findings indicated that certain derivatives exhibited promising antiviral and antimicrobial activities, opening avenues for the development of new therapeutic agents (Reddy et al., 2013).
Pharmacological Evaluation
Depression and Anxiety Treatment
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities. The study suggested significant potential in treating depression and anxiety, highlighting the therapeutic promise of such derivatives (Kumar et al., 2017).
Antimicrobial Activity of Piperazine Derivatives
The synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives was carried out, showing potential antimicrobial activity against various bacterial and fungal strains. This indicates the significant role these compounds could play in developing new antimicrobial agents (Babu et al., 2015).
properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]-N-propan-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-15(2)18-17(21)20-13-11-19(12-14-20)10-6-9-16-7-4-3-5-8-16/h3-9,15H,10-14H2,1-2H3,(H,18,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWPTDJZVLXPL-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=S)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-3-phenylprop-2-en-1-yl]-N-(propan-2-yl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)
![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)


![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)